molecular formula C23H22F3N5O B2678388 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 922808-83-1

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2678388
CAS No.: 922808-83-1
M. Wt: 441.458
InChI Key: UISJROFCGNFXJH-UHFFFAOYSA-N
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Description

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a trifluoromethyl group, a benzamide moiety, and a pyridazinyl phenyl group linked to a methylpiperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Pyridazinyl Phenyl Intermediate: : This step involves the reaction of 3-bromo-6-(4-methylpiperazin-1-yl)pyridazine with a phenylboronic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a strong base like sodium hydride.

  • Formation of the Benzamide: : The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced pyridazine derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly targeting neurological or psychiatric disorders due to its piperazine moiety.

    Biological Research: The compound can be used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on signal transduction pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(4-methylpiperazin-1-yl)phenyl)pyridazin-3-yl)-3-(trifluoromethyl)benzamide: Similar structure but with different positioning of the piperazine and pyridazine rings.

    N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(difluoromethyl)benzamide: Similar but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

The unique combination of the trifluoromethyl group and the piperazine-linked pyridazine ring in N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide provides distinct physicochemical properties, such as enhanced lipophilicity and potential receptor binding affinity, which may not be present in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O/c1-30-10-12-31(13-11-30)21-9-8-20(28-29-21)16-4-3-7-19(15-16)27-22(32)17-5-2-6-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISJROFCGNFXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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